
PA1 2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PA1 2HCl is a photoswitchable epithelial sodium channel (ENaC) blocker. This compound enables the optical control of ENaC channels, in particular the δβγ isoform, by switching between blue and green light, or by turning on and off blue light. this compound was used to modify functionally δβγENaC in amphibian and mammalian cells.
Scientific Research Applications
1. Immunological Applications
PA1 2HCl's immunological significance is highlighted in the study of a monoclonal antibody, 2H1, which binds to a peptide identified as PA1 (GLQYTPSWMLVG). This peptide mimics the capsular polysaccharide of Cryptococcus neoformans, a pathogenic fungus. The structure of the antibody-PA1 complex provides insights into peptide mimotopes, important for vaccine development and immunotherapy (Young et al., 1997).
2. Antimicrobial Research
Pediocin PA-1, related to this compound, exhibits broad-spectrum antimicrobial activity, especially against Listeria monocytogenes. This peptide's structural and functional properties have significant implications for food safety and preservation (Rodríguez et al., 2002).
3. Genetic Research
Studies have identified the melanocortin 1 receptor (MC1R) gene variants, such as PA1, associated with an increased risk of melanoma. These findings contribute to our understanding of genetic predispositions to skin cancer and emphasize the importance of standardized classifications for MC1R variants in melanoma research (Williams et al., 2011).
4. Pharmacological and Nutritional Research
The synthesis and evaluation of phenolic amides like PA1 have been investigated for their antioxidant and anti-inflammatory properties. Studies suggest that PA1 can inhibit lipid peroxidation and enhance antioxidant enzyme activities, which could be relevant in pharmacology and nutrition (Lee et al., 2015).
5. Cancer Research
The PTIP associated protein 1 (PA1) has been identified as an independent prognostic factor for lymph node-negative breast cancer. This research highlights PA1's potential as a biomarker for breast cancer prognosis (Takeshita et al., 2013).
6. Virology
In virology, PA1 has been used to study its binding properties to a natural HPV sequence, providing insights into HPV16's elimination in cell culture and the DNA binding properties of large antiviral polyamides (He et al., 2014).
7. Biochemical Research
Research on PA1 (dIm-PyPyβPyPyPy-γ-PyPyβPyPyPyPyβ-Ta) has provided insights into the thermodynamics and site stoichiometry of DNA binding by large antiviral hairpin polyamides, contributing to our understanding of DNA-protein interactions in biochemistry (Song et al., 2019).
8. Genetic and Immunological Disorders
A study comparing the susceptibility of autoimmune hepatitis between children and adults revealed different HLA-DRB1 allotypes conferring susceptibility to autoimmune hepatitis in these groups. This research could have implications for understanding genetic and immunological disorders (Pando et al., 1999).
9. Neuropharmacology
PA1 has been used in the study of epithelial sodium channels (ENaCs), particularly the δβγ isoform, in various organs, including the human brain. This research could impact our understanding of water transport across epithelia and sodium influx into non-epithelial cells in neuropharmacology (Schönberger et al., 2014).
10. Diabetic Research
properties
CAS RN |
1620951-72-5 |
|---|---|
Molecular Formula |
C18H18Cl3N9O |
Molecular Weight |
482.75 |
IUPAC Name |
3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride |
InChI |
InChI=1S/C18H16ClN9O.2ClH/c19-14-16(21)25-15(20)13(24-14)17(29)26-18(22)23-10-6-8-12(9-7-10)28-27-11-4-2-1-3-5-11;;/h1-9H,(H4,20,21,25)(H3,22,23,26,29);2*1H/b28-27+;; |
InChI Key |
JKZVQNCSFUAMFC-JZYARHMISA-N |
SMILES |
O=C(C1=NC(Cl)=C(N)N=C1N)NC(NC2=CC=C(/N=N/C3=CC=CC=C3)C=C2)=N.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PA1 2HCl; PA1 dihydrochloride; PA1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B609732.png)
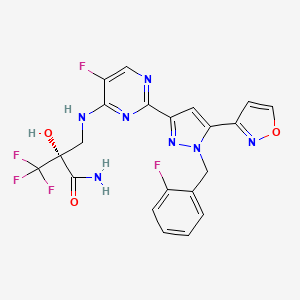
![N-[4-(1-Oxo-1,2,3,4-Tetrahydro-5h-Pyrido[4,3-B]indol-5-Yl)butyl]acetamide](/img/structure/B609734.png)

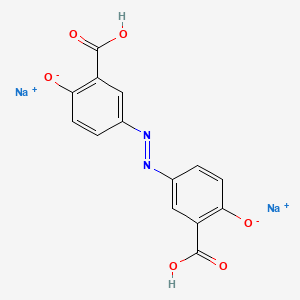

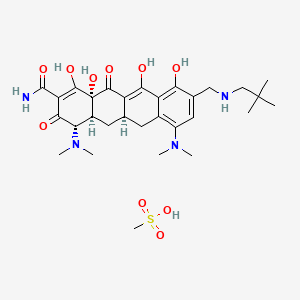

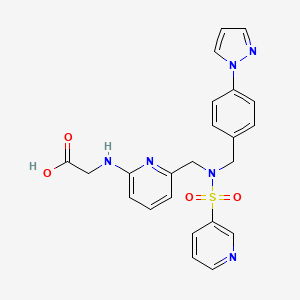

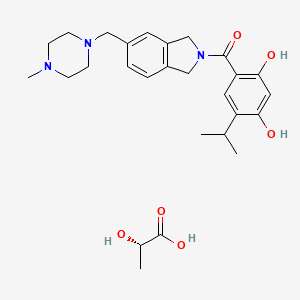

![2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one](/img/structure/B609752.png)